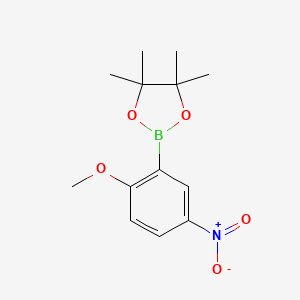
2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
“2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound. Unfortunately, there is limited information available about this specific compound. However, it appears to contain a methoxy-nitrophenyl group and a tetramethyl-dioxaborolane group12.
Synthesis Analysis
There is no specific information available on the synthesis of “2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”. However, similar compounds are often synthesized through reactions involving phenyl isothiocyanate and corresponding amines3.Molecular Structure Analysis
The molecular structure of “2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is not readily available. However, the molecular formula of a similar compound, 2-Methoxy-5-nitrophenol, is C7H7NO42.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not readily available. However, a similar compound, 2-Methoxy-5-nitrophenol, has a molecular weight of 169.135 Da2.Applications De Recherche Scientifique
Synthesis and Material Applications
2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various synthesis processes. One significant application is in the synthesis of pinacolylboronate-substituted stilbenes. These derivatives have potential applications in creating new materials for LCD technology and are being investigated for their therapeutic potential in neurodegenerative diseases (Das et al., 2015). Additionally, this compound plays a role in the synthesis of various boronic acid derivatives, which show potential for inhibiting serine proteases (Spencer et al., 2002).
Crystallography and Structural Analysis
The crystal structure of related dioxaborolane compounds has been studied to understand their molecular configuration and potential interactions (Seeger & Heller, 1985). Such studies are crucial for designing molecules with specific properties and functions.
Applications in Polymer Chemistry
In polymer chemistry, variants of dioxaborolane are used in the precision synthesis of poly(3-hexylthiophene) via Suzuki-Miyaura coupling polymerization (Yokozawa et al., 2011). This method is significant for creating polymers with specific molecular weights and regioregularity, essential for electronic and photonic applications.
Organic Synthesis and Catalysis
The compound and its derivatives are useful in organic synthesis, such as the transition metal-catalyzed hydroboration of alkenes to produce organoboronate esters, which are stable and have various applications (Fritschi et al., 2008). These reactions are fundamental in synthesizing complex organic molecules.
Biological Applications
Although direct studies on 2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in biological systems are limited, related compounds have been explored for their biological activities. For instance, some boron-containing stilbene derivatives show inhibitory effects on lipogenesis in mammalian hepatocytes, highlighting their potential as lipid-lowering drugs (Das et al., 2011).
Safety And Hazards
The safety and hazards of “2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not readily available. However, similar compounds may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled4.
Orientations Futures
There is no specific information available on the future directions of “2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”. However, research into similar compounds continues to be an active area of study.
Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.
Propriétés
IUPAC Name |
2-(2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)10-8-9(15(16)17)6-7-11(10)18-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBHUTKTPNNASR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



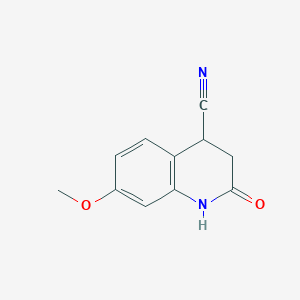
![4-Chloropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1457791.png)
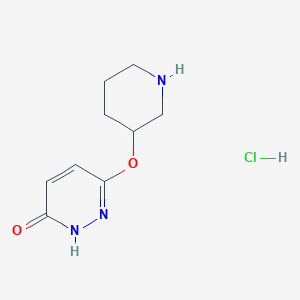
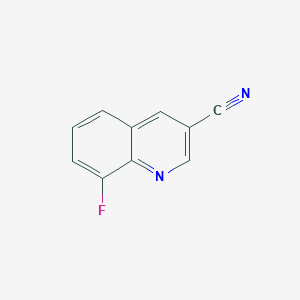
![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride](/img/structure/B1457794.png)
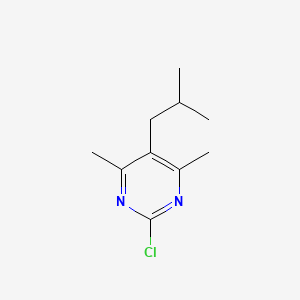
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B1457797.png)
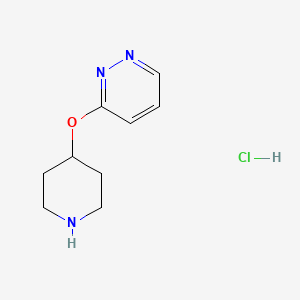
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1457800.png)
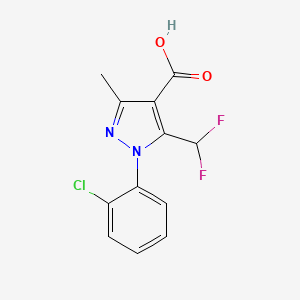
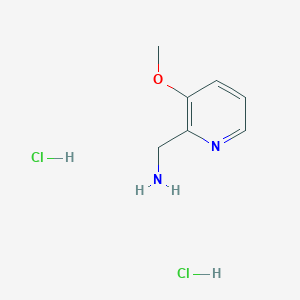
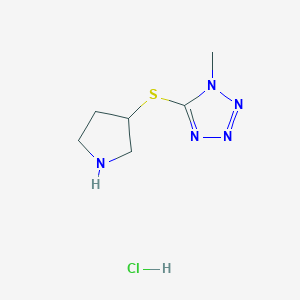
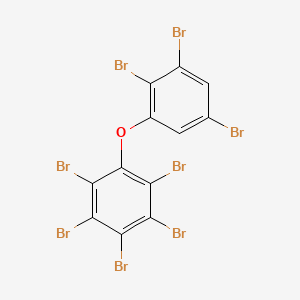
![1-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1457811.png)